Product packaging for 1,3-Propanediol, dicarbamate(Cat. No.:CAS No. 91144-51-3)

1,3-Propanediol, dicarbamate

Cat. No.: B12711086
CAS No.: 91144-51-3
M. Wt: 162.14 g/mol
InChI Key: OFHQHVCVSKOCCH-UHFFFAOYSA-N
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Description

1,3-Propanediol, dicarbamate (CID 24843322) is an organic compound with the molecular formula C5H10N2O4 . It belongs to the propanediol dicarbamate chemical class, which is of significant research interest due to its structural relationship to pharmacologically active compounds such as the tranquilizer meprobamate (2-methyl-2-propyl-1,3-propanediol dicarbamate) and the anticonvulsant felbamate (2-phenyl-1,3-propanediol dicarbamate) . Studies on related propanediol dicarbamates have revealed that they can exhibit barbiturate-like actions on the central nervous system, primarily through the modulation of GABA-A receptors . For instance, research indicates that compounds like felbamate and meprobamate potentiate GABA-activated currents in cultured hippocampal neurons, a mechanism that contributes to sedative and anticonvulsant effects . Furthermore, felbamate has been shown to be a subunit-selective modulator of recombinant GABA-A receptors and also acts as an NMDA receptor antagonist, suggesting a multifaceted mechanism of action for this chemical family . The propanediol dicarbamate structure is therefore a valuable scaffold in neuropharmacological research for investigating ion channel modulation and for developing potential therapeutic agents for neurological disorders. Researchers utilize this compound and its analogs to explore structure-activity relationships, mechanisms of synaptic transmission, and pathways for chemical synthesis of novel derivatives. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O4 B12711086 1,3-Propanediol, dicarbamate CAS No. 91144-51-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91144-51-3

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

3-carbamoyloxypropyl carbamate

InChI

InChI=1S/C5H10N2O4/c6-4(8)10-2-1-3-11-5(7)9/h1-3H2,(H2,6,8)(H2,7,9)

InChI Key

OFHQHVCVSKOCCH-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)N)COC(=O)N

Origin of Product

United States

Synthetic Methodologies for 1,3 Propanediol Dicarbamate Derivatives

Direct Carbamoylation Pathways of 1,3-Propanediols

Direct carbamoylation involves the direct introduction of carbamate (B1207046) functional groups onto the 1,3-propanediol (B51772) backbone. This approach is often favored for its straightforwardness and efficiency.

Phosgenation-Amidization Reactions for Dicarbamate Formation

A well-established method for synthesizing 1,3-propanediol dicarbamates involves a two-step phosgenation-amidization process. In the first step, the 1,3-propanediol is reacted with phosgene (B1210022) to form a dichlorocarbonate derivative. google.com This reaction is typically promoted by the addition of an acid acceptor, such as sodium hydroxide (B78521), dialkylaniline, or antipyrine (B355649), to neutralize the hydrogen chloride byproduct. google.com

The resulting dichlorocarbonate is then converted to the desired dicarbamate through ammoniation, which can be carried out using either anhydrous or aqueous ammonia (B1221849). google.com This method has been successfully applied to the synthesis of various 2-substituted 1,3-propanediol dicarbamates, including 2-phenyl-1,3-propanediol (B123019) dicarbamate. google.comgoogle.com

Reaction Scheme: Phosgenation-Amidization

Reactant 1 Reactant 2 Intermediate Final Product

Table 1: Illustrative example of the phosgenation-amidization reaction for the synthesis of 2-phenyl-1,3-propanediol dicarbamate.

Reaction with Isocyanates in the Presence of Catalysts

The reaction of 1,3-propanediols with isocyanates in the presence of a suitable catalyst provides another direct route to dicarbamate synthesis. This method is advantageous as it avoids the use of highly toxic phosgene. The choice of catalyst is crucial for controlling the reaction rate and selectivity. rsc.org

Catalysts such as tin carboxylates and tertiary amines, including 1,4-diazabicyclo[2.2.2]octane (DABCO), are commonly employed to facilitate the formation of carbamates. rsc.org The reaction proceeds through the nucleophilic attack of the hydroxyl groups of the diol on the isocyanate carbon, leading to the formation of the carbamate linkage. With anionic catalysts, the reaction is believed to proceed through a stepwise mechanism involving alcoholate anions. rsc.org

Key Catalysts for Isocyanate-Alcohol Reactions

Catalyst Type Examples Mechanism
Tin Carboxylates Dibutyltin dilaurate Lewis acid catalysis
Tertiary Amines DABCO, Triethylamine Nucleophilic catalysis

Table 2: Common catalysts used in the reaction of isocyanates with alcohols to form carbamates.

Utilization of Carbamoyl (B1232498) Chlorides as Reagents

Carbamoyl chlorides can also be used as reagents for the direct carbamoylation of 1,3-propanediols. This method offers a more direct approach compared to the phosgenation-amidization route, as the carbamoyl chloride already contains the necessary carbamate precursor.

The reaction involves the nucleophilic substitution of the chloride in the carbamoyl chloride by the hydroxyl groups of the 1,3-propanediol. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

Indirect Synthesis Routes and Precursor Chemical Transformations

Indirect synthesis routes involve the formation of intermediate compounds that are subsequently converted to the desired 1,3-propanediol dicarbamate derivatives. These multi-step processes can offer greater flexibility in introducing various substituents and functionalities.

Formation via Intermediate Cyclic Carbonates and Subsequent Ammonolysis

An alternative to direct carbamoylation is the synthesis of 1,3-propanediol dicarbamates via an intermediate cyclic carbonate. In this method, the 1,3-propanediol is first reacted with a suitable reagent, such as phosgene or a dialkyl carbonate, to form a six-membered cyclic carbonate. rsc.org

This cyclic carbonate is then subjected to ammonolysis, where it reacts with ammonia to open the ring and form the dicarbamate. This two-step process can be advantageous in certain situations, particularly when trying to avoid the direct handling of large quantities of phosgene in the final step.

Multi-step Organic Synthesis Sequences involving Substituted 1,3-Propanediol Intermediates

More complex derivatives of 1,3-propanediol dicarbamate can be synthesized through multi-step organic synthesis sequences. These sequences often involve the preparation of a substituted 1,3-propanediol intermediate, which is then converted to the final dicarbamate product.

For example, the synthesis of 2-phenyl-1,3-propanediol, a precursor for its corresponding dicarbamate, can be achieved through the reduction of a 2-substituted malonic ester. google.com This allows for the introduction of various substituents at the 2-position of the propanediol (B1597323) backbone, leading to a wide range of dicarbamate derivatives with potentially different properties. The synthesis of 2-phenyl-1,3-propanediol of high purity has been achieved in yields of about 80%. google.com

Example of a Multi-step Synthesis

Starting Material Intermediate 1 Intermediate 2 Final Product

Table 3: A multi-step synthesis sequence for 2-phenyl-1,3-propanediol dicarbamate, starting from a substituted malonic ester.

Development of Green Chemistry Approaches in Dicarbamate Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of dicarbamate synthesis, this has led to the exploration of safer reagents, environmentally benign solvents, and innovative catalytic systems to improve reaction efficiency and minimize environmental impact.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional solvents are volatile organic compounds (VOCs) that can contribute to air pollution and have negative health effects. Consequently, a significant effort has been made to identify and utilize greener solvent alternatives in chemical synthesis.

Research into green solvents has identified several classes of compounds that offer a more sustainable alternative to conventional solvents like chlorinated hydrocarbons and aromatic compounds. These include:

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the reaction mixture by depressurization. Its properties can be tuned by adjusting temperature and pressure, making it a versatile medium for various reactions.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. They have negligible vapor pressure, which reduces air pollution, and can often be recycled.

Bio-derived Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are gaining traction as replacements for traditional ether solvents.

Water: As the ultimate green solvent, water is non-toxic, non-flammable, and abundant. However, its use can be limited by the low solubility of many organic reactants.

The following table provides a comparison of conventional solvents with their greener alternatives, highlighting the potential for reducing the environmental impact of dicarbamate synthesis.

Table 1: Comparison of Conventional and Green Solvents for Chemical Synthesis

Conventional Solvent Green Alternative(s) Key Advantages of Green Alternative(s)
Dichloromethane (B109758) (DCM) 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate Lower toxicity, derived from renewable resources (2-MeTHF).
Benzene Toluene, Cyclopentyl methyl ether (CPME) Lower toxicity, reduced carcinogenic potential.
Diethyl ether 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) Higher boiling point, lower peroxide formation.
Dimethylformamide (DMF) Dimethyl sulfoxide (B87167) (DMSO), Propylene carbonate Lower toxicity, reduced reproductive hazards.

In addition to greener solvents, the development of alternative reagent systems is crucial for sustainable dicarbamate synthesis. The use of phosgene, a highly toxic and corrosive gas, has been a significant concern in traditional carbamate production. Non-phosgene routes are therefore a primary focus of green chemistry research in this area. These routes often utilize less hazardous carbonyl sources such as:

Carbon Dioxide (CO₂): As an abundant, non-toxic, and renewable C1 feedstock, CO₂ is an ideal alternative to phosgene. Direct carboxylation of amines and alcohols with CO₂ is a promising green route to carbamates.

Dialkyl Carbonates: Dimethyl carbonate (DMC) and diethyl carbonate (DEC) are considered environmentally benign reagents for carbamoylation reactions. They have low toxicity and their reactions often produce alcohols as the only by-product.

Urea (B33335) and its Derivatives: Urea is an inexpensive and readily available source of the carbamoyl group. Transesterification reactions of urea or its derivatives with diols offer a phosgene-free pathway to dicarbamates.

Catalysis plays a pivotal role in the development of green and efficient synthetic methods. The use of catalysts can enable reactions to proceed under milder conditions, with higher selectivity and yields, and often with reduced waste generation.

Recent research has focused on developing novel catalytic systems for the synthesis of dicarbamates from greener reagents. For instance, the direct synthesis of cyclic carbonates from diols and CO₂ is a closely related and well-studied reaction that provides insights into potential catalytic pathways for dicarbamate synthesis.

One notable example is the synthesis of trimethylene carbonate, a cyclic precursor, from 1,3-propanediol and CO₂. Research has demonstrated the effectiveness of cerium oxide (CeO₂) as a catalyst for this transformation.

Table 2: Catalytic Synthesis of Trimethylene Carbonate from 1,3-Propanediol and CO₂

Catalyst Temperature (°C) Pressure (bar) Reaction Time (h) Yield (%) Selectivity (%)
CeO₂ 150 50 6 58 86

Data sourced from studies on the synthesis of trimethylene carbonate.

This catalytic system demonstrates the potential for using heterogeneous catalysts to activate CO₂ for reaction with diols, a principle that can be extended to the synthesis of 1,3-propanediol dicarbamate.

Furthermore, various catalytic systems have been explored for the synthesis of dicarbamates from amines and alternative carbonyl sources. These include:

Metal Oxide Catalysts: Mixed metal oxides, such as MgO-ZnO, have shown catalytic activity in the synthesis of N-substituted dicarbamates from dialkyl carbonates and polyurea derivatives.

Homogeneous Catalysts: Organometallic complexes and ionic liquids have been investigated as catalysts for the carboxylation of amines with CO₂. For example, the ionic liquid [DBUH][OAc] has been shown to catalyze the direct synthesis of carbamates from amines, CO₂, and a silicate (B1173343) ester.

Enzymatic Catalysis: While still an emerging area, the use of enzymes as catalysts for carbamate synthesis offers the potential for high selectivity and mild reaction conditions. Lipases, for instance, can catalyze the aminolysis of carbonates to form carbamates.

The development of these and other innovative catalytic systems is crucial for advancing the sustainable and high-yield production of 1,3-propanediol dicarbamate and its derivatives, moving away from hazardous traditional methods towards cleaner and more efficient chemical processes.

Spectroscopic and Structural Elucidation of 1,3 Propanediol Dicarbamate

Vibrational Spectroscopy (Infrared and Raman) Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule and assessing its conformational state.

The IR and Raman spectra of 1,3-Propanediol (B51772) dicarbamate are characterized by vibrations originating from the carbamate (B1207046) groups and the propanediol (B1597323) backbone. While direct experimental spectra for this specific compound are not widely published, the expected vibrational frequencies can be accurately predicted based on data from analogous carbamate molecules and polyurethanes. iaea.orgcolab.wsresearchgate.net Key functional group vibrations are detailed below.

Table 1: Characteristic Vibrational Frequencies for 1,3-Propanediol Dicarbamate

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Description
N-H Stretch -NH₂ 3400 - 3200 Typically appears as two bands (symmetric and asymmetric stretching) in the IR spectrum. Its position is sensitive to hydrogen bonding.
C-H Stretch -CH₂- 3000 - 2850 Symmetric and asymmetric stretching vibrations of the methylene (B1212753) groups in the propane (B168953) chain.
C=O Stretch (Amide I) -C(=O)-NH₂ 1720 - 1680 A very strong and characteristic absorption in the IR spectrum, indicative of the carbamate carbonyl group. nih.gov
N-H Bend (Amide II) -NH₂ 1650 - 1550 In-plane bending of the N-H bond, often coupled with C-N stretching.
C-N Stretch (Amide III) O-C-N 1450 - 1350 A complex vibration involving C-N stretching and N-H bending.
C-O Stretch -(C=O)-O-C 1300 - 1200 Stretching vibration of the ester-like C-O bond within the carbamate group.

Note: The exact positions of these peaks can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions such as hydrogen bonding.

Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the less polar C-C backbone vibrations are often more prominent in the Raman spectrum. nih.gov For instance, the symmetric stretching of the C-O-C linkage and the skeletal vibrations of the propane chain would be clearly observable. nih.govnih.gov

The flexibility of the three-carbon propane chain in 1,3-Propanediol dicarbamate allows for the existence of various rotational isomers, or conformers. Vibrational spectroscopy is sensitive to these conformational changes, as the vibrational modes of the molecular skeleton are dependent on the dihedral angles of the backbone.

Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the vibrational spectra for different stable conformers. nih.gov By comparing these theoretical spectra with experimental IR and Raman data, the predominant conformation in a given state (e.g., solid, liquid, or in solution) can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is the definitive method for establishing the carbon-hydrogen framework of 1,3-Propanediol dicarbamate. Through ¹H, ¹³C, and two-dimensional NMR techniques, the connectivity of all atoms in the molecule can be confirmed.

The ¹H NMR spectrum of the symmetrical 1,3-Propanediol dicarbamate molecule is expected to show three distinct signals corresponding to the three chemically different types of protons.

-O-CH₂- protons (a): These protons are adjacent to the electronegative oxygen atom of the carbamate group, causing them to be deshielded and appear downfield. They are coupled to the central -CH₂- protons (b), resulting in a triplet splitting pattern.

-CH₂-CH₂-CH₂- protons (b): This central methylene group is coupled to the two equivalent -O-CH₂- groups on either side (four protons in total). This coupling would lead to a quintet splitting pattern.

-NH₂ protons (c): The protons of the amine groups typically appear as a broad singlet. Their chemical shift is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 2: Predicted ¹H NMR Data for 1,3-Propanediol Dicarbamate

Proton Label Chemical Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
a -O-CH₂ - ~ 4.1 Triplet (t) 4H
b -CH₂-CH₂ -CH₂- ~ 1.9 Quintet (quin) 2H

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. epfl.ch

The proton-decoupled ¹³C NMR spectrum is expected to display three signals, corresponding to the three unique carbon environments in the molecule.

C=O carbon (C1): The carbonyl carbon of the carbamate group is the most deshielded, appearing furthest downfield. reddit.com

-O-CH₂- carbon (C2): The carbons bonded to the oxygen atoms are significantly deshielded compared to a standard alkane carbon.

-CH₂-CH₂-CH₂- carbon (C3): The central carbon of the propane backbone is in a typical aliphatic environment and will be the most upfield signal.

Table 3: Predicted ¹³C NMR Data for 1,3-Propanediol Dicarbamate

Carbon Label Chemical Environment Predicted Chemical Shift (δ, ppm)
C1 C =O ~ 156
C2 -O-C H₂- ~ 63

Note: Predicted values are based on typical chemical shifts for carbamates and alkyl chains. reddit.comchemicalbook.comcompoundchem.com

To unequivocally confirm the structure, 2D NMR experiments are invaluable as they reveal correlations between nuclei. wikipedia.orgsdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment shows which protons are spin-coupled to each other, typically through two or three bonds. sdsu.edu For 1,3-Propanediol dicarbamate, a distinct cross-peak would be observed between the triplet signal of the -O-CH₂- protons (a) and the quintet signal of the central -CH₂- protons (b). This correlation directly confirms the connectivity of the propane backbone.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum maps long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. libretexts.orgyoutube.com The key expected correlations for 1,3-Propanediol dicarbamate would be:

A correlation from the -O-CH₂- protons (a) to the C=O carbon (C1), confirming the ester linkage of the carbamate.

A correlation from the -O-CH₂- protons (a) to the central -CH₂- carbon (C3), further establishing the backbone structure.

A correlation from the NH₂ protons (c) to the C=O carbon (C1), confirming the amide portion of the carbamate group.

Together, these 1D and 2D NMR experiments provide a comprehensive and unambiguous characterization of the molecular structure of 1,3-Propanediol dicarbamate.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like dicarbamates without causing significant fragmentation of the parent molecule. In positive ion mode, the compound is typically protonated to form the [M+H]⁺ ion or forms adducts with other cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺).

For 1,3-propanediol dicarbamate (C₅H₁₂N₂O₄, Molecular Weight: 164.16 g/mol ), ESI-MS would be expected to produce a prominent ion corresponding to its protonated form. Tandem MS (MS/MS) experiments, involving the isolation and fragmentation of this precursor ion, would yield characteristic product ions resulting from the cleavage of the carbamate and propanediol moieties. Studies on related compounds, such as felbamate (B1672329), show characteristic ion transitions (e.g., m/z 239→117) that are monitored for quantification. nih.govresearchgate.net

Table 1: Predicted ESI-MS Ions for 1,3-Propanediol Dicarbamate

Ion Species Predicted m/z Ionization Mode
[M+H]⁺ 165.08 Positive
[M+Na]⁺ 187.06 Positive

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, carbamates like 1,3-propanediol dicarbamate possess polar functional groups (-NH₂) and are prone to thermal degradation at the high temperatures required for GC analysis. oup.com Consequently, a derivatization step is typically necessary to convert the analyte into a more volatile and thermally stable form. uobaghdad.edu.iqresearchgate.net

Common derivatization strategies include silylation, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. oup.comresearchgate.net For example, reacting 1,3-propanediol dicarbamate with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would yield a di-TMS derivative. This derivative would be amenable to GC-MS analysis, providing a distinct retention time and a mass spectrum with a characteristic molecular ion and fragmentation pattern useful for structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. This technique can distinguish between molecules with the same nominal mass but different chemical formulas. For 1,3-propanediol dicarbamate (C₅H₁₂N₂O₄), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte.

Table 2: Theoretical Exact Mass for 1,3-Propanediol Dicarbamate and its Ions

Molecular Formula Ion Calculated Exact Mass
C₅H₁₂N₂O₄ [M] 164.07971
C₅H₁₃N₂O₄⁺ [M+H]⁺ 165.08753

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction analysis of a suitable crystal of 1,3-propanediol dicarbamate would provide an unambiguous determination of its molecular structure. The resulting data would reveal the conformation of the propanediol backbone and the carbamate groups.

The carbamate groups in 1,3-propanediol dicarbamate contain both hydrogen bond donors (the N-H groups) and acceptors (the C=O and C-O- groups). In the solid state, these functional groups are expected to participate in an extensive network of intermolecular hydrogen bonds. These interactions govern the crystal packing and influence the physical properties of the solid, such as its melting point and solubility.

Analysis of the crystal structure of felbamate reveals that molecules are connected by N—H⋯O hydrogen bonds, forming one-dimensional ribbons that run along a specific crystallographic axis. researchgate.netresearchgate.net A similar hydrogen-bonding motif would be anticipated for 1,3-propanediol dicarbamate, where the amine protons form strong hydrogen bonds with the carbonyl oxygens of adjacent molecules, creating a stable, ordered crystalline lattice. The detailed geometry of these hydrogen bonds (donor-acceptor distances and angles) would be a key output of a crystallographic study. dokumen.pubethernet.edu.et

Other Advanced Spectroscopic Techniques

Surface-Enhanced Raman Scattering (SERS) for Molecular Fingerprinting

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that significantly amplifies the Raman scattering signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces. wikipedia.orghoriba.comthermofisher.com This enhancement allows for the detection of analytes at extremely low concentrations, potentially down to the single-molecule level. wikipedia.orgencyclopedia.pub The unique vibrational spectrum generated, often referred to as a molecular "fingerprint," provides detailed structural information, making SERS a valuable tool for chemical identification and analysis. acs.orgnih.govresearchgate.net

The enhancement effect in SERS is primarily attributed to two mechanisms: electromagnetic enhancement and chemical enhancement. encyclopedia.pubmdpi.comresearchgate.net The electromagnetic mechanism results from the excitation of localized surface plasmons on the metallic nanostructures (typically gold or silver) by the incident laser, which creates a greatly amplified local electric field that the analyte molecules experience. horiba.comencyclopedia.pubsilmeco.com The chemical enhancement mechanism involves a charge-transfer process between the analyte and the metal surface, which further increases the Raman signal. mdpi.comsilmeco.com

While direct experimental SERS data for 1,3-Propanediol, dicarbamate is not extensively available in peer-reviewed literature, a theoretical molecular fingerprint can be constructed by analyzing its constituent chemical groups: the carbamate functionalities and the 1,3-propanediol backbone. The SERS spectrum of this compound would be expected to exhibit characteristic vibrational modes from both of these components. The interaction and orientation of the molecule on the SERS substrate surface would influence the relative enhancement of these modes.

Based on studies of similar carbamate compounds and the Raman spectrum of 1,3-propanediol, the following table outlines the expected prominent SERS bands for this compound. The precise wavenumbers and relative intensities would be dependent on the specific SERS substrate and experimental conditions used.

Interactive Data Table: Expected SERS Vibrational Modes for this compound

Raman Shift (cm⁻¹)Vibrational Mode AssignmentFunctional Group
~3300 - 3400N-H stretchingCarbamate
~2850 - 2950C-H stretchingPropanediol Backbone
~1700 - 1730C=O stretching (Amide I)Carbamate
~1580 - 1620N-H bending (Amide II)Carbamate
~1440 - 1470CH₂ scissoringPropanediol Backbone
~1250 - 1300C-N stretching / N-H bendingCarbamate
~1050 - 1150C-O stretchingCarbamate / Propanediol
~800 - 900O-C-N deformationCarbamate

This predictive fingerprint provides a basis for the identification and structural elucidation of this compound using SERS. The high sensitivity of the technique makes it particularly suitable for trace-level detection and surface interaction studies. thermofisher.comnih.gov

Chemical Reactivity and Derivatization Strategies of 1,3 Propanediol Dicarbamate

Hydrolytic Stability and Chemical Degradation Pathways

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of carbamates is a well-documented process. The reaction is catalyzed by the presence of protons (H+), which increases the rate of cleavage of the carbamate (B1207046) linkage. For carbamates, the central carbon atom is situated between two electron-withdrawing atoms (oxygen and nitrogen), which can influence its reactivity. The acid-catalyzed hydrolysis is generally considered to be a less significant degradation pathway for many carbamates compared to alkaline hydrolysis, particularly at environmentally relevant pH levels. The rate of this reaction is dependent on the proton concentration, meaning it increases as the pH decreases.

The generally accepted mechanism for the acid-catalyzed hydrolysis of esters, which shares similarities with carbamates, involves the initial protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This is followed by a series of proton transfer steps and the eventual elimination of the alcohol and the corresponding carbamic acid, which is unstable and decomposes to an amine and carbon dioxide.

Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of carbamates is significantly accelerated in the presence of a base. The hydroxide (B78521) ion (OH-) acts as a potent nucleophile, and the rate of reaction is directly proportional to its concentration, thus increasing with higher pH. For primary carbamates, such as 1,3-propanediol (B51772) dicarbamate, the base-catalyzed hydrolysis can proceed through an elimination-addition mechanism (E1cB). This pathway involves the deprotonation of the carbamate nitrogen, forming an anionic intermediate that then eliminates the alkoxide to form an isocyanate. The highly reactive isocyanate is subsequently attacked by water to form a carbamic acid, which decarboxylates to yield the corresponding amine.

Alternatively, a direct nucleophilic attack of the hydroxide ion on the carbonyl carbon (a BAC2 mechanism) can occur, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the cleavage of the ester bond, releasing the alcohol and the carbamate anion. The specific mechanism that predominates can be influenced by the structure of the carbamate and the reaction conditions.

Esterification and Transesterification Reactions at Carbamate Moieties

The carbamate moieties of 1,3-propanediol dicarbamate can undergo esterification and transesterification reactions, offering pathways for the synthesis of new derivatives. Esterification can be achieved by reacting the carbamate with an acid anhydride (B1165640) in the presence of a suitable catalyst. This reaction results in the formation of an N-acylcarbamate.

Transesterification, the exchange of the alcohol portion of the carbamate with another alcohol, is a key reaction for modifying the properties of carbamates. This process is typically catalyzed by either acids or bases. The reaction of a carbamate with an alcohol in the presence of an alkoxide catalyst can proceed via a nucleophilic attack of the alkoxide ion on the carbonyl carbon of the carbamate. The efficiency of transesterification can be influenced by the structure of the alcohol, with primary alcohols generally being more reactive than secondary or tertiary alcohols. Metal complexes, including those of tin, lead, and zinc, have also been shown to catalyze the transesterification of carbamates with various alcohols.

Substitution and Addition Reactions on the 1,3-Propanediol Backbone

The 1,3-propanediol backbone of the dicarbamate molecule is a saturated aliphatic chain and, as such, is generally less reactive than the carbamate functional groups. Under typical conditions, the C-H bonds of the propyl chain are not susceptible to nucleophilic substitution. However, under more forcing conditions or through radical-mediated processes, reactions on the backbone could potentially occur.

Free-radical addition reactions are characteristic of unsaturated compounds and are not expected to occur on the saturated 1,3-propanediol backbone of the dicarbamate under normal conditions. Electrophilic addition reactions also require the presence of a double or triple bond and are therefore not a primary reaction pathway for this molecule.

Derivatization for Enhanced Analytical Detectability

For the analysis of polar compounds like 1,3-propanediol dicarbamate by gas chromatography (GC), derivatization is often a necessary step to increase volatility and thermal stability.

Trimethylsilylation for Gas Chromatographic Analysis

Trimethylsilylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in the N-H bonds of the carbamate groups in 1,3-propanediol dicarbamate. This process involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Reactivity in Polycondensation and Polymerization Processes

Polycondensation and polymerization are processes where monomer molecules react to form polymer chains. The reactivity of a monomer is dictated by its functional groups. The precursor to 1,3-propanediol dicarbamate, 1,3-propanediol, is a widely used monomer in the polymer industry due to its two reactive hydroxyl (-OH) groups.

In contrast, 1,3-propanediol dicarbamate has its hydroxyl groups converted into carbamate functionalities. This structural change significantly alters its reactivity in conventional polycondensation processes. The carbamate group (-O-C(O)-NH₂) is the characteristic linkage in polyurethanes but is relatively stable and does not typically act as a reactive site for chain extension under standard polyester (B1180765) or polyamide synthesis conditions.

A survey of scientific and patent literature does not reveal evidence of 1,3-propanediol dicarbamate being employed as a reactive monomer in polycondensation or polymerization. Instead, it is its diol precursor that serves as the building block.

Role of 1,3-Propanediol (Precursor): 1,3-propanediol is a key monomer for the synthesis of polyesters, such as polytrimethylene terephthalate (B1205515) (PTT), through polycondensation with dicarboxylic acids like terephthalic acid. It is also used as a chain extender or soft segment component in the synthesis of polyurethanes by reacting with diisocyanates.

The fundamental difference in reactivity between 1,3-propanediol and its dicarbamate derivative is summarized in the table below.

Table 2: Comparison of Functional Groups and Polymerization Reactivity
CompoundFunctional GroupsRole in PolymerizationResulting Polymer Type (Examples)
1,3-Propanediol2x Hydroxyl (-OH)Active Monomer / Chain ExtenderPolyesters (e.g., PTT), Polyurethanes
1,3-Propanediol, dicarbamate2x Carbamate (-OC(O)NH₂)Not reported as a reactive monomer. The functional groups are generally stable under polycondensation conditions.N/A

Theoretically, the carbamate groups could potentially participate in transcarbamation (or transesterification-like) reactions with diols at high temperatures with specific catalysts, which would eliminate the 1,3-propanediol backbone and form a new polymer. However, this approach is not a conventional polymerization pathway, and no research has been found demonstrating this specific application for 1,3-propanediol dicarbamate.

Mentioned Compounds

Compound Name
This compound
1,3-Propanediol
Acetyl chloride
Acetic anhydride
Methyl iodide
Polytrimethylene terephthalate (PTT)
Terephthalic acid

Analytical Method Development for 1,3 Propanediol Dicarbamate

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation and quantification of 1,3-propanediol (B51772) dicarbamate from complex mixtures, related substances, and impurities. Gas chromatography (GC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS/MS) have been established as the primary methods for analysis.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography is a well-suited technique for the analysis of 1,3-propanediol dicarbamate, particularly for its derivatives. A notable example of a GC method has been developed for meprobamate, a closely related compound (2-methyl-2-propyl-1,3-propanediol dicarbamate) acs.orgrsc.org. This methodology can be adapted for 1,3-propanediol dicarbamate.

One established GC method involves the hydrolysis of the dicarbamate to its corresponding diol, 2-methyl-2-propylpropane-1,3-diol. This is followed by extraction into an organic solvent. The diol is then derivatized with phenylboronic acid, which is promoted by the presence of water, to form a volatile phenylboronate (B1261982) ester suitable for GC analysis. A flame ionization detector (FID) is typically used for detection. For this method, a column such as one packed with 3% m/m OV-101 at an operating temperature of 160°C has been shown to be effective rsc.org. Mebutamate, another dicarbamate, can be used as a reactive internal standard to ensure accuracy rsc.org.

Optimization of a GC method for 1,3-propanediol dicarbamate would involve fine-tuning parameters such as injector temperature, oven temperature programming, carrier gas flow rate, and the selection of an appropriate capillary column to achieve optimal separation and peak shape.

Table 1: Example GC Parameters for a Related Dicarbamate (Meprobamate)

Parameter Condition
Column 3% m/m OV-101
Oven Temperature 160 °C
Detector Flame Ionization Detector (FID)
Internal Standard Mebutamate

| Derivatization | Hydrolysis followed by reaction with phenylboronic acid |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-performance liquid chromatography is a versatile and widely used technique for the purity and quantitative analysis of non-volatile or thermally labile compounds like 1,3-propanediol dicarbamate. Methods developed for other carbamates, such as those used as pesticides, provide a strong foundation for developing an HPLC procedure for 1,3-propanediol dicarbamate usgs.govepa.govepa.gov.

A reverse-phase HPLC method is typically employed, utilizing a C18 column. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, run in either an isocratic or gradient mode to ensure adequate separation from impurities. Due to the lack of a strong chromophore in many simple carbamates, UV detection can be challenging. However, detection can be achieved at low wavelengths (around 210 nm).

For enhanced sensitivity and specificity, post-column derivatization can be employed. This involves hydrolyzing the carbamate (B1207046) post-separation, followed by a reaction to create a fluorescent derivative, which is then detected by a fluorescence detector. This approach is common in the analysis of carbamate pesticides and can be adapted for 1,3-propanediol dicarbamate usgs.govpickeringlabs.com.

Table 2: General HPLC Parameters for Carbamate Analysis

Parameter Condition
Column Reverse-phase C18 (e.g., 5 µm particle size)
Mobile Phase Acetonitrile/Water gradient
Detector UV (low wavelength) or Fluorescence with post-column derivatization

| Column Oven Temp | 40 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

For high-sensitivity and high-selectivity detection, particularly at trace levels, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. While direct methods for 1,3-propanediol dicarbamate are not extensively published, methods for related compounds, such as fatty acid esters of chloropropanols, demonstrate the utility of LC-MS/MS nih.gov.

In an LC-MS/MS method, the compound is first separated on an HPLC column. The eluent is then introduced into the mass spectrometer, where the compound is ionized (e.g., by electrospray ionization - ESI). The precursor ion corresponding to 1,3-propanediol dicarbamate is selected and fragmented, and specific product ions are monitored for quantification. This multiple reaction monitoring (MRM) approach provides excellent sensitivity and minimizes matrix interference.

Development of an LC-MS/MS method would involve optimizing the ionization source parameters, selecting appropriate precursor and product ions, and fine-tuning the collision energy.

Spectrophotometric and Colorimetric Assay Development

Spectrophotometric and colorimetric assays offer a simpler and more accessible alternative to chromatographic methods for the quantification of 1,3-propanediol dicarbamate, particularly in quality control settings where high throughput is required. These methods are typically based on the chemical reactions of the carbamate functional group.

A common approach for carbamate analysis involves alkaline hydrolysis to release the corresponding alcohol and carbamic acid, which is unstable and decomposes. The resulting products can then be reacted with a chromogenic reagent to produce a colored compound that can be measured using a spectrophotometer nih.govakjournals.com. For instance, the hydrolysis of carbamate pesticides is often followed by coupling with a diazotized reagent, such as diazotized trimethylaniline or p-aminoacetanilide, in a micellar medium to form a measurable azo dye nih.govakjournals.com.

Another strategy is based on the inhibition of acetylcholinesterase (AChE) by carbamates. The activity of AChE is monitored by its hydrolysis of a substrate to a colored product. The presence of a carbamate inhibitor reduces the rate of color development, and this inhibition can be correlated to the concentration of the carbamate mdpi.comresearchgate.net.

The development of a spectrophotometric assay for 1,3-propanediol dicarbamate would require optimization of reaction conditions such as pH, temperature, reaction time, and reagent concentrations to ensure complete reaction and stable color development.

Validation of Analytical Methodologies (Specificity, Linearity, Precision, Accuracy, Limit of Detection)

Validation is a critical step to ensure that an analytical method is suitable for its intended purpose. The validation of methods for 1,3-propanediol dicarbamate should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) researchgate.netgavinpublishers.comseejph.com. The key validation parameters are:

Specificity/Selectivity : This ensures that the signal measured is solely from 1,3-propanediol dicarbamate and not from any interfering compounds, such as impurities, degradation products, or matrix components. In chromatography, this is demonstrated by the separation of the analyte peak from other peaks apvma.gov.au.

Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis gavinpublishers.com.

Precision : This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision) researchgate.net.

Accuracy : This is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material or a spiked sample) and calculating the percent recovery gavinpublishers.comapvma.gov.au.

Limit of Detection (LOD) : This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For 3-MCPD and 1,3-DCP, related compounds analyzed by GC-MS, LODs were found to be in the ranges of 4.18–10.56 ng/g and 1.06–3.15 ng/g, respectively nih.gov.

Table 3: Summary of Analytical Method Validation Parameters

Parameter Description
Specificity Ability to assess the analyte unequivocally in the presence of other components.
Linearity Proportionality of the signal to the analyte concentration over a given range.
Precision Degree of scatter between a series of measurements obtained from multiple sampling.
Accuracy Closeness of the measured value to the true or accepted reference value.
LOD The lowest concentration of analyte that can be detected.

| LOQ | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |

Sample Preparation Strategies for Complex Chemical Mixtures and Environmental Samples

Effective sample preparation is crucial for accurate and reliable analysis, as it involves extracting the analyte from the sample matrix and removing interfering substances. The choice of sample preparation technique depends on the nature of the sample matrix and the analytical method being used.

For complex chemical mixtures, a simple dilution with an appropriate solvent may be sufficient if the analyte concentration is high and the matrix is relatively clean. However, for more complex matrices or for trace-level analysis, more rigorous extraction techniques are necessary.

Liquid-Liquid Extraction (LLE) : This is a common technique where the analyte is partitioned between two immiscible liquids. For carbamates, this often involves extraction from an aqueous sample into an organic solvent like dichloromethane (B109758) usgs.govepa.gov.

Solid-Phase Extraction (SPE) : This technique is widely used for sample cleanup and concentration. The sample is passed through a cartridge containing a solid adsorbent that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a suitable solvent. SPE cartridges with C18 or silica (B1680970) are commonly used for carbamate analysis nih.gov.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This is a popular sample preparation method, particularly for pesticide residue analysis in food matrices. It involves an extraction with acetonitrile followed by a cleanup step using dispersive SPE.

For environmental samples, such as water, a pre-concentration step is often required. This can be achieved by passing a large volume of the water sample through an SPE cartridge. For soil or sediment samples, an initial extraction with an organic solvent is typically performed, followed by cleanup using SPE.

The development of a sample preparation strategy for 1,3-propanediol dicarbamate would involve selecting the most appropriate technique based on the sample matrix and validating the recovery and reproducibility of the extraction process.

Table of Compounds

Compound Name
1,3-Propanediol, dicarbamate
2-methyl-2-propyl-1,3-propanediol (B18018) dicarbamate (Meprobamate)
2-methyl-2-sec-butylpropane-1,3-diol dicarbamate (Mebutamate)
Acetonitrile
Phenylboronic acid
3-monochloro-1,2-propanediol (3-MCPD)
1,3-dichloro-2-propanol (1,3-DCP)
Dichloromethane
Trimethylaniline

Theoretical and Computational Investigations of 1,3 Propanediol Dicarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are foundational to modern computational chemistry, providing deep insights into the electronic structure of molecules, which governs their stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. openaccessjournals.com It is favored for its balance of accuracy and computational efficiency. A DFT study of 1,3-propanediol (B51772) dicarbamate, while not found in the reviewed literature, would involve calculating the molecule's electron density to determine its energy and other properties.

Such a study would yield crucial information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 1,3-Propanediol Dicarbamate

Property Hypothetical Value Significance
HOMO Energy -7.5 eV Indicates electron-donating capability
LUMO Energy +2.0 eV Indicates electron-accepting capability
HOMO-LUMO Gap 9.5 eV Suggests high chemical stability
Dipole Moment 3.2 D Indicates molecular polarity
Total Energy -1500 Hartrees Ground state energy of the molecule

Note: The values in this table are illustrative and not based on actual published research for 1,3-propanediol dicarbamate.

Energetics calculations would also provide the molecule's total energy, allowing for the comparison of different conformations (spatial arrangements of atoms) to identify the most stable, lowest-energy structure.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. wikipedia.org These methods, while often more computationally demanding than DFT, can provide very high accuracy for molecular properties. An ab initio study of 1,3-propanediol dicarbamate would be valuable for obtaining benchmark data on its geometry (bond lengths and angles), vibrational frequencies (which correspond to IR spectra), and thermochemical properties like enthalpy of formation. While specific studies on 1,3-propanediol dicarbamate are absent, research on related compounds like 2-methyl-2-propyl-1,3-propanediol (B18018) dicarbamate (meprobamate) often relies on computational methods to understand their physicochemical properties. vdoc.pubscribd.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for 1,3-propanediol dicarbamate were not found, this technique is essential for understanding the dynamic nature of molecules. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. openaccessjournals.com

For a flexible molecule like 1,3-propanediol dicarbamate, an MD simulation would reveal its conformational landscape—the different shapes the molecule can adopt by rotating around its single bonds. This is crucial as the molecule's conformation can significantly affect its physical properties and biological activity. The simulation would also elucidate intermolecular interactions, such as hydrogen bonding between the carbamate (B1207046) groups, which are critical in determining the substance's bulk properties like melting point and solubility. For instance, studies on polyurethanes containing the trimethylene dicarbamate moiety highlight the importance of hydrogen-bonded sheets in their crystal structure. researchgate.net

Prediction of Spectroscopic Properties from Computational Models (e.g., Simulated NMR, IR, MS Spectra)

Computational models can predict various types of spectra, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectra: Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. These predicted shifts can be compared with experimental spectra to confirm a proposed structure. Although no specific predictions for 1,3-propanediol dicarbamate are published, the NMR spectra of related compounds, such as lycorine (B1675740) carbamate derivatives, have been used to elucidate their structures. mdpi.com

IR Spectra: Calculations of vibrational frequencies can generate a theoretical infrared (IR) spectrum. The peaks in the simulated spectrum correspond to the molecule's vibrational modes (stretching, bending) and can be matched with experimental IR data to identify functional groups, such as the C=O and N-H stretches of the carbamate groups.

MS Spectra: While direct prediction of mass spectra is complex, computational chemistry can help by calculating the energies of potential fragment ions, aiding in the interpretation of fragmentation patterns observed in experimental mass spectrometry. For example, LC-MS/MS analysis was used to characterize the degradation products of a related compound, felbamate (B1672329) (2-phenyl-1,3-propanediol dicarbamate). researchgate.net

Structure-Reactivity Relationship (SAR) Studies using Computational Models

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological or chemical activity. uoh.edu.iq Computational SAR, often termed Quantitative Structure-Activity Relationship (QSAR), uses molecular descriptors calculated from the molecule's structure to build predictive models. vdoc.pubscribd.com

Although no computational SAR studies for 1,3-propanediol dicarbamate were identified, such a study would involve:

Calculating a variety of molecular descriptors (e.g., electronic properties from DFT, shape, size, hydrophobicity).

Correlating these descriptors with a measured activity for a series of related dicarbamate compounds.

Developing a mathematical model to predict the activity of new, unsynthesized compounds.

This approach is widely used in drug discovery. For example, SAR studies have been conducted on sila-analogs of meprobamate to investigate how structural changes affect toxicity and duration of action. rsc.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction mechanism.

A computational study of a reaction involving 1,3-propanediol dicarbamate, such as its synthesis or degradation, would involve locating the transition state structures—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy, which in turn governs the reaction rate. While no such studies were found for the target compound, computational methods have been applied to understand the reaction mechanisms of other carbamates and related molecules. acs.org

Environmental Fate and Degradation Pathways of 1,3 Propanediol Dicarbamate

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily through reactions with light (photolysis) and water (hydrolysis). These mechanisms are crucial in determining the persistence of carbamates in various environmental settings.

Photolytic degradation, or photolysis, is the breakdown of compounds by photons, particularly from ultraviolet (UV) radiation in sunlight. Carbamate (B1207046) compounds are known to undergo photodecomposition. For instance, the carbamate insecticide pirimicarb (B1678450) readily decomposes when irradiated with light at wavelengths greater than 280 nm. nih.gov This process often involves photooxidation, leading to the formation of various degradation products. nih.gov

Studies on aromatic carbamate pesticides such as carbaryl, carbofuran, and propoxur (B1679652) have shown that direct photodegradation is a significant pathway. unito.it The primary mechanism is initiated by the singlet excited state of the molecule upon light absorption, which leads to the cleavage of the C-O bond in the ester group. unito.it In the case of the carbamate insecticide carbofuran, direct photolysis cleaves the carbamate group, which then readily decomposes into carbon dioxide and methylamine. dss.go.th The efficiency of photolysis can be enhanced by the presence of photocatalysts like titanium dioxide (TiO2) or zinc oxide (ZnO), which can accelerate the degradation of carbamates in water and soil. semanticscholar.orgresearchgate.net For example, in the presence of a TiO2 photocatalyst under UV irradiation, the complete degradation of the carbamate methomyl (B1676398) can be achieved within 20-24 hours.

Chemical hydrolysis is a primary reaction for the degradation of carbamates in both water and soil. This process involves the cleavage of the ester or amide linkage in the carbamate structure by reaction with water. The rate and extent of hydrolysis are key factors in the persistence of carbamate-bearing compounds. acs.orgnih.gov

The hydrolysis of the carbamate bond can be triggered by the coordination of metal ions in the environment, which can activate the molecule for breakdown. researchgate.netrsc.org Generally, the hydrolysis of a dicarbamate would proceed by breaking one carbamate linkage, forming a monocarbamate intermediate, which can then be further hydrolyzed. bohrium.com This reaction splits the carbamate into an alcohol, an amine, and carbon dioxide. For 1,3-propanediol (B51772) dicarbamate, this would yield 1,3-propanediol, ammonia (B1221849), and carbon dioxide. The stability of the carbamate bond to hydrolysis can vary significantly based on its chemical structure; for example, cyclic carbamates tend to be more stable against metabolic ring-opening than their linear counterparts. acs.orgnih.gov

Biotic Degradation Mechanisms

Biotic degradation, mediated by living organisms, is a crucial pathway for the complete removal of carbamate compounds from the environment. frontiersin.orgnih.gov Microorganisms, in particular, have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and nitrogen. frontiersin.orgnih.gov

The 1,3-propanediol moiety of the target compound is known to be readily biodegradable and is not expected to persist in aquatic or soil environments. dupont.ca While many studies focus on the microbial production of 1,3-propanediol (1,3-PD) from glycerol, the degradation pathway is also understood. internationalscholarsjournals.commdpi.comfrontiersin.orgchemmethod.comnih.gov

The microbial catabolism of 1,3-propanediol typically involves an initial oxidation step. This is carried out by dehydrogenases, such as 1,3-propanediol oxidoreductase, which converts 1,3-propanediol to 3-hydroxypropionaldehyde (3-HPA). internationalscholarsjournals.commdpi.com This intermediate is then further oxidized to 3-hydroxypropionic acid, which can subsequently enter central metabolic pathways, such as the Krebs cycle, to be completely mineralized to carbon dioxide and water. This biodegradability suggests that once the carbamate groups are cleaved from 1,3-propanediol dicarbamate, the resulting 1,3-propanediol would be quickly broken down by environmental microbes.

A wide variety of microorganisms capable of degrading carbamate pesticides have been isolated from soil and water. bohrium.com These microbes play a significant role in the natural attenuation of these compounds. frontiersin.orgnih.gov Both bacterial and fungal species have been identified as effective carbamate degraders.

Bacterial genera known to be involved in carbamate degradation include Pseudomonas, Arthrobacter, Rhizobium, Stenotrophomonas, Micrococcus, and Enterobacter. frontiersin.orgnih.govnih.govplos.org Fungal genera such as Aspergillus, Trichoderma, Pichia, and Trametes have also been reported to transform or degrade various carbamate pesticides. frontiersin.orgnih.gov For example, Aschochyta sp. can degrade a mixture of carbamates including carbofuran, carbaryl, and methomyl. frontiersin.org

Table 1: Examples of Microbial Genera Involved in Carbamate Degradation

Kingdom Genus Examples of Carbamates Degraded
Bacteria Pseudomonas Carbaryl, Propoxur
Bacteria Arthrobacter Carbaryl
Bacteria Rhizobium Carbaryl
Bacteria Stenotrophomonas Various carbamates
Fungi Aspergillus Various carbamates
Fungi Trichoderma Various carbamates
Fungi Pichia Carbofuran, Carbaryl, Fenobucarb
Fungi Trametes Carbofuran

The microbial degradation of carbamates is initiated by specific enzymes that catalyze the initial breakdown steps. The primary enzymes involved belong to the hydrolase and oxidoreductase classes. frontiersin.org The crucial first step in the metabolic degradation of most carbamate pesticides is the hydrolysis of the carbamate linkage. bohrium.comnih.govplos.org

This reaction is catalyzed by enzymes known as carbamate hydrolases or carboxylesterases. bohrium.comnih.govplos.org Several genes encoding these enzymes have been identified, including mcd, cehA, and cahA. bohrium.com These enzymes cleave the ester bond, breaking the carbamate down into its constituent alcohol, an amine, and carbon dioxide. For 1,3-propanediol dicarbamate, this enzymatic hydrolysis would release 1,3-propanediol. Other enzymes, such as esterases and proteases, have also been shown to cleave the carbamate linkage. nih.govplos.org Following the initial hydrolysis, oxygenases may further act on aromatic components of more complex carbamates, hydroxylating the aromatic nucleus to increase its susceptibility to further degradation. frontiersin.orgnih.gov

Table 2: Key Enzymatic Systems in Carbamate Breakdown

Enzyme Class Specific Enzyme/Gene Function
Hydrolases Carboxylesterases (e.g., CehA) Catalyze the hydrolysis of the carbamate ester linkage. bohrium.comnih.govplos.org
Hydrolases Carbamate Hydrolases (e.g., CahA, McbA) Specifically target and cleave the carbamate bond. frontiersin.orgbohrium.com
Hydrolases Amidases Some carbamate hydrolases belong to the amidase family. frontiersin.orgnih.gov
Oxidoreductases Oxygenases Hydroxylate aromatic rings present in some carbamates to facilitate further degradation. frontiersin.orgnih.gov

Environmental Monitoring Techniques for 1,3-Propanediol Dicarbamate and its Chemical Metabolites

The effective monitoring of 1,3-Propanediol dicarbamate and its anticipated metabolites in various environmental matrices is crucial for understanding its distribution, persistence, and potential ecological impact. While specific methods for this exact compound are not extensively documented in publicly available literature, established analytical techniques for the broader class of carbamate pesticides and related compounds are readily adaptable for its detection and quantification.

The primary analytical approach for carbamates involves chromatographic separation followed by sensitive detection methods. High-performance liquid chromatography (HPLC) is a cornerstone technique due to its versatility in separating water-soluble, non-volatile, and thermally labile compounds like many carbamates.

Sample Preparation:

Prior to instrumental analysis, environmental samples typically undergo a preparation process to extract and concentrate the analytes of interest. Common techniques include:

Solid-Phase Extraction (SPE): This is a widely used method for extracting carbamates from water samples. The sample is passed through a solid sorbent material that retains the analyte, which is then eluted with a small volume of an organic solvent.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

For soil and sediment samples, extraction is often performed using organic solvents or buffered solutions. For instance, a monochloroacetic acid buffer has been evaluated for extracting several carbamate pesticides from silt-loam soil and sediment nih.gov.

Chromatographic Separation and Detection:

Once extracted and concentrated, the sample is analyzed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis of carbamate pesticides usgs.gov. It is often coupled with post-column derivatization to enhance the fluorescence of the analytes, thereby increasing the sensitivity and selectivity of the detection researchgate.net. A common derivatization agent is o-phthalaldehyde (B127526) (OPA) researchgate.net.

Gas Chromatography (GC): While less common for intact carbamates due to their thermal instability, GC can be used for some of the more volatile carbamates or their degradation products.

Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of target compounds, even at trace levels in complex matrices nih.gov.

Other Detectors: Ultraviolet (UV) detectors are also used in HPLC for carbamate analysis, often in the form of a diode array detector to obtain UV spectra for compound confirmation researchgate.net.

Monitoring of Metabolites:

The primary anticipated degradation product of 1,3-Propanediol dicarbamate is 1,3-Propanediol. Analytical methods for 1,3-Propanediol are well-established and include gas chromatography and liquid chromatography.

Below is a summary of common analytical techniques applicable to the monitoring of 1,3-Propanediol dicarbamate and its primary metabolite.

AnalyteAnalytical TechniqueDetectorSample MatrixKey Considerations
1,3-Propanediol dicarbamateHigh-Performance Liquid Chromatography (HPLC)Fluorescence (with post-column derivatization), Mass Spectrometry (MS), UV-Diode ArrayWater, Soil, SedimentPost-column derivatization with OPA enhances sensitivity for fluorescence detection. LC-MS/MS offers high selectivity and confirmation.
1,3-PropanediolGas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)Flame Ionization Detector (FID), Mass Spectrometry (MS)Water, SoilGC is a common and robust method for the analysis of 1,3-Propanediol.

The selection of the most appropriate analytical method will depend on factors such as the required detection limits, the complexity of the sample matrix, and the specific research or regulatory objectives.

Role and Applications in Advanced Materials and Chemical Synthesis

Precursor in Polymer Chemistry and Material Science

The utility of the 1,3-propanediol (B51772) backbone is most prominent in the field of polymer chemistry, where its precursor, 1,3-propanediol (PDO), is a key ingredient for high-performance polymers.

Synthesis of Polyurethanes and Related Polymer Classes

While 1,3-propanediol, dicarbamate itself contains urethane linkages, it is not typically used as a reactive monomer in polyurethane synthesis. Instead, its precursor, 1,3-propanediol (PDO), is a critical building block. pcimag.com Polyurethanes are synthesized through the reaction of polyols (compounds with multiple hydroxyl groups) and isocyanates. chemcess.comnih.gov PDO is instrumental in creating specialized polyester (B1180765) polyols, which then react with diisocyanates to form polyurethanes. pcimag.comresearchgate.net

The synthesis process for a polyurethane dispersion (PUD) using a PDO-based polyester polyol typically involves:

Reacting the polyester polyol with an aliphatic diisocyanate to create an NCO-terminated prepolymer. pcimag.com

Neutralizing the prepolymer to form an ionomer, which allows it to be dispersed in water. pcimag.com

Dispersing the prepolymer in water to create the final polyurethane product. pcimag.com

This pathway allows for the creation of a wide range of polyurethane products, including foams, elastomers, coatings, and adhesives. chemcess.comsinocurechem.com The use of bio-based PDO, derived from the fermentation of renewable resources, enables the production of more sustainable and environmentally friendly polyurethanes. researchgate.netresearchgate.net

Development of Novel Polymeric Materials with Tailored Mechanical and Chemical Properties

The structure of the polyol is a determining factor in the final properties of a polyurethane. By using 1,3-propanediol as a foundational monomer, it is possible to develop novel polymeric materials with precisely tailored characteristics. pcimag.comresearchgate.net

Researchers have synthesized series of bio-based aliphatic polyester diols by reacting bio-based PDO with aliphatic dicarboxylic acids of varying chain lengths (such as adipic, sebacic, and dodecanedioic acids). pcimag.comresearchgate.net When these custom polyester polyols are used to create polyurethanes, the length of the dicarboxylic acid chain directly influences the polymer's properties:

Compatibility and Morphology: Varying the carbon number in the polyester unit affects the miscibility and morphology of the resulting polyurethane. researchgate.net

Mechanical Properties: The choice of PDO-based polyol impacts tensile strength, modulus, and flexibility, allowing for the creation of materials ranging from hard and rigid to soft and pliable. pcimag.comresearchgate.net

Adhesion and Performance: In applications like reactive hot melt adhesives, the specific polyester diol used can alter green strength, open time, and adhesion to different substrates. researchgate.net

This ability to fine-tune properties makes PDO-based polymers highly valuable in advanced applications, including direct-to-metal coatings and specialized adhesives. pcimag.com

Intermediate in Complex Organic Synthesis and Specialty Chemical Production

The 1,3-propanediol dicarbamate framework serves as a key structural motif and a target in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Building Block for Multifunctional Organic Molecules

The 1,3-propanediol dicarbamate structure, characterized by a three-carbon chain with carbamate (B1207046) groups at the 1 and 3 positions, is the backbone for several multifunctional organic molecules. The synthesis of these molecules typically involves first preparing a substituted 2-alkyl or 2-aryl-1,3-propanediol, which then serves as the immediate precursor to the final dicarbamate compound. wikipedia.orgwikipedia.org This makes the substituted diol a critical building block, with the subsequent dicarbamation step being the final key transformation.

Derivatization for the Creation of New Chemical Entities

A common strategy for creating new chemical entities is the derivatization of the core 1,3-propanediol dicarbamate structure, primarily by introducing substituents at the central carbon atom (C2). This approach has led to the development of several important compounds.

The general synthesis for these derivatives involves reacting the corresponding substituted 1,3-propanediol with either phosgene (B1210022) followed by ammoniation, or through an ester exchange with a simple urethane like methyl carbamate. wikipedia.orggoogle.com

Table 1: Derivatives of this compound

Compound Name Substituent at C2 Chemical Formula Molecular Weight ( g/mol )
This compound (Parent Compound) Hydrogen (H) C₅H₁₀N₂O₄ 162.14
Meprobamate Methyl (CH₃) and Propyl (C₃H₇) C₉H₁₈N₂O₄ 218.25

Data sourced from PubChem and other chemical databases. nih.govgpatindia.comepa.gov

This synthetic flexibility allows chemists to modify the molecule's properties by introducing different functional groups, leading to a variety of chemical entities with distinct characteristics.

Applications as Chemical Process Enhancers and Solvents

While this compound is a solid and not typically used as a solvent, its precursor, 1,3-propanediol (PDO), is widely recognized for its utility as a solvent and process enhancer.

PDO is a colorless, viscous liquid that is miscible with water and many organic solvents. sinocurechem.comwikipedia.org Its properties make it an excellent, naturally-derived alternative to petroleum-based glycols like propylene glycol and butylene glycol in a variety of applications. google.com

Key applications of 1,3-propanediol as a solvent and enhancer include:

Cosmetics and Personal Care: It functions as a humectant, emollient, and solvent for active ingredients in formulations like lotions and cleansers. sinocurechem.com

Industrial Formulations: PDO is used as a solvent in the production of polymers, as well as in antifreeze, cleaning agents, and coatings. chemcess.comsinocurechem.com

Extraction: Bio-derived PDO and its esters are used as natural and non-irritating solvents for extracting compounds from biomass. google.com

There is limited available information regarding the use of this compound itself as a solvent or chemical process enhancer.

Future Research Directions and Emerging Methodologies for 1,3 Propanediol Dicarbamate

Development of Novel and Highly Efficient Synthetic Routes for Substituted Dicarbamates

The synthesis of dicarbamates is moving beyond traditional methods towards more innovative and efficient strategies. A primary goal is to develop routes that offer high yields, use milder reaction conditions, and avoid hazardous reagents like phosgene (B1210022).

Key research thrusts include:

Non-Phosgene Routes: Significant effort is being directed towards alkoxycarbonylation of diamines with dialkyl carbonates, which presents a "greener" alternative to phosgene-based synthesis. researchgate.net The development of effective heterogeneous catalysts, such as AlSBA-15, is a promising avenue for this approach. researchgate.net

Catalytic Systems: The use of catalysts is central to modern synthetic chemistry. For dicarbamates, research is exploring organo-tin catalysts for preparing carbamates from tertiary alcohols and isocyanates. researchgate.net Another approach involves using di-n-butyltin oxide (DBTO) to catalyze the reaction between substituted ureas and organic carbonates. researchgate.net

Multi-Component Reactions: One-pot procedures that combine multiple reactants are being developed to streamline synthesis and improve efficiency. For example, a three-component reaction has been successfully used to synthesize dithiocarbamate (B8719985) substituted chromones. nih.gov Similarly, reacting carbonylimidazolide with a nucleophile in water provides a general method for preparing carbamates without needing an inert atmosphere. organic-chemistry.org

Asymmetric Synthesis: For applications requiring specific stereochemistry, the synthesis of asymmetric substituted dicarbamates is a key area. One reported route involves reacting a tolylene-2,4-diisocyanate dimmer with two different alcohols sequentially. researchgate.net

Alternative Carbonyl Sources: Research is exploring the use of environmentally friendly carbonyl sources. Urea (B33335), for instance, has been used with indium triflate as a catalyst to synthesize primary carbamates from various alcohols. organic-chemistry.org The direct use of carbon dioxide (CO2) as a C1 building block is also a major focus, often in conjunction with catalysts and dehydrating agents to form the carbamate (B1207046) linkage. organic-chemistry.orgresearchgate.net

Synthetic StrategyKey FeaturesExample Reactants/CatalystsReference
Non-Phosgene RoutesAvoids hazardous phosgene, "greener" chemistry.Diamines, Dialkyl Carbonates, AlSBA-15 catalyst. researchgate.net
Catalytic TranscarbamoylationEfficient conversion under catalytic conditions.Substituted Ureas, Organic Carbonates, di-n-butyltin oxide (DBTO). researchgate.net
Multi-Component ReactionsOne-pot synthesis, improved efficiency.Carbonylimidazolide, Nucleophiles (in water). organic-chemistry.org
Asymmetric SynthesisCreates chiral dicarbamates.Diisocyanate dimmers, two different alcohols. researchgate.net
Alternative Carbonyl SourcesUtilizes sustainable feedstocks like urea or CO2.Alcohols, Urea, Indium triflate catalyst; Amines, CO2, DBU. organic-chemistry.org

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize synthetic routes and gain deeper mechanistic insights, real-time monitoring of chemical reactions is crucial. Advanced in-situ spectroscopic techniques allow researchers to observe reactions as they happen, identifying transient intermediates and tracking reactant and product concentrations without altering the reaction environment. spectroscopyonline.comnih.gov

Future applications in dicarbamate chemistry will likely involve:

FTIR Spectroscopy: In-situ Attenuated Total Reflection (ATR-FTIR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are powerful tools for this purpose. nih.govmdpi.com They can monitor the disappearance of isocyanate (-NCO) or alcohol (-OH) vibrational bands and the simultaneous appearance of the characteristic carbamate (-NHCOO-) bands, providing real-time kinetic data. youtube.com This is particularly useful for studying surface interactions and the dynamics of adsorption and desorption on heterogeneous catalysts. nih.gov

Raman Spectroscopy: This technique is complementary to FTIR and is especially useful for monitoring reactions in aqueous media. It can provide detailed structural information about reactants, intermediates, and products.

Fluorescence Spectroscopy: As a non-invasive and highly sensitive technique, fluorescence spectroscopy can be used to track the formation of fluorescently active dicarbamate products or intermediates, even at very low concentrations. mdpi.com

UV/Vis Spectroscopy: While providing less structural detail, UV/Vis spectroscopy is a simple, cost-effective method for real-time monitoring of reactions involving chromophoric species. mdpi.com

Spectroscopic TechniquePrinciple of ApplicationInformation Gained for Dicarbamate SynthesisReference
In-Situ FTIR (ATR, DRIFTS)Monitors changes in vibrational modes of functional groups.Real-time kinetics, identification of intermediates, catalyst surface dynamics. nih.govmdpi.com
In-Situ Raman SpectroscopyAnalyzes molecular vibrations, excellent for aqueous systems.Structural information, reaction progress, complementary data to FTIR. spectroscopyonline.com
In-Situ Fluorescence SpectroscopyDetects fluorescent species with high sensitivity.Monitoring of fluorescent products/intermediates at low concentrations. mdpi.com
In-Situ UV/Vis SpectroscopyMeasures absorption of UV or visible light by chromophores.Concentration changes of reactants/products with UV/Vis absorbance. mdpi.com

Comprehensive Mechanistic Studies of Dicarbamate Chemical Transformations

A fundamental understanding of reaction mechanisms is essential for designing better catalysts and optimizing reaction conditions. Future research will employ a combination of computational and experimental techniques to elucidate the complex pathways of dicarbamate formation and transformation.

Key areas of investigation include:

Computational Chemistry: Density Functional Theory (DFT) is being used to model reaction pathways at the molecular level. For instance, DFT studies on the synthesis of dimethylhexane-1,6-dicarbamate have analyzed the optimal reaction mechanism, calculated free energy barriers, and identified key intermediates like a hexatomic ring structure. researchgate.net

Role of Catalysts and Intermediates: Mechanistic studies are clarifying the role of catalysts and intermediates. In the formation of carbamates from CO2 and amines, it has been shown that a superbase-CO2 adduct is not a direct carboxylation agent; instead, the superbase deprotonates the amine as it attacks a free CO2 molecule. rsc.org

Classic Rearrangement Mechanisms: The mechanisms of classic organic reactions used for carbamate synthesis, such as the Curtius rearrangement, continue to be studied to optimize conditions and broaden their applicability. nih.gov This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate intermediate, which is then trapped by an alcohol. nih.gov

Directed Metalation: For functionalizing aromatic dicarbamates, the Directed ortho-Metalation (DoM) reaction is a powerful tool. Mechanistic studies focus on the role of the carbamate as a directed metalation group and the formation of pre-lithiation complexes that facilitate regioselective deprotonation. acs.org

Integration of Artificial Intelligence and Machine Learning in Dicarbamate Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the discovery and optimization of molecules and materials. nih.gov

In the context of dicarbamate research, these technologies can be applied to:

De Novo Molecular Design: Generative AI models, such as those based on diffusion methods, can design novel dicarbamate structures with specific, user-defined properties. gatech.edu This allows for the exploration of a vast chemical space to find candidates for targeted applications in materials science or pharmacology. gatech.edu

Property Prediction: ML algorithms can be trained on existing datasets to predict the physicochemical properties, biological activity, and toxicity (ADMET properties) of new dicarbamate compounds. nih.govyoutube.com This enables rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and testing. nih.gov

Reaction Optimization and Synthesis Prediction: AI can be used to predict the outcomes of chemical reactions, identify optimal reaction conditions, and even propose novel synthetic routes. This significantly reduces the time and resources required for experimental work. toronto.edu

Automated Materials Discovery: By integrating ML with high-throughput experimentation, automated platforms can be created to discover new dicarbamate-based materials, such as polymers or metal-organic frameworks, with superior performance for applications like CO2 capture. toronto.edu

AI/ML Application AreaObjectivePotential Impact on Dicarbamate ResearchReference
Generative ModelsDesign novel molecules with desired properties.Discovery of new dicarbamates for specific functions (e.g., new polymers, drugs). gatech.edu
Predictive ModelingPredict properties (activity, toxicity, etc.) and reaction outcomes.Accelerated virtual screening and lead optimization; reduced experimental costs. nih.govnih.gov
Automated Discovery PlatformsIntegrate AI with robotics for high-throughput screening.Rapid identification of optimal dicarbamate-based materials for targeted applications. toronto.edu

Exploration of Sustainable and Circular Economy Principles in Dicarbamate Chemistry

The principles of green chemistry and the circular economy are becoming increasingly important in chemical manufacturing. cetjournal.it The goal is to design products and processes that minimize waste, conserve resources, and reduce environmental impact. mdpi.com

For 1,3-Propanediol (B51772) Dicarbamate, this involves:

Bio-based Feedstocks: A key strategy is the use of renewable feedstocks. 1,3-Propanediol (1,3-PDO), the precursor to the dicarbamate, can be produced sustainably through the microbial fermentation of glycerol, a byproduct of biodiesel production. frontiersin.orgchemmethod.comchemmethod.com This bio-based route offers an environmentally friendly alternative to traditional chemical synthesis from petrochemical sources. nih.govresearchgate.net

Atom Economy and Waste Reduction: The development of synthetic routes with high atom economy, such as catalytic additions and multi-component reactions, is crucial. These methods maximize the incorporation of reactant atoms into the final product, minimizing waste.

Circular Carbon: Utilizing waste streams as feedstocks is a core principle of the circular economy. The synthesis of carbamates using CO2 as a carbon source is a prime example of carbon capture and utilization (CCU), turning a greenhouse gas into a valuable chemical building block. organic-chemistry.org

Design for Degradation: For certain applications, designing dicarbamate-based materials, such as polymers, to be biodegradable or recyclable is a key sustainability goal. cetjournal.it This involves carefully selecting the molecular structure to ensure it can be broken down or reprocessed at the end of its life cycle, closing the material loop. researchgate.netresearchgate.net

By focusing on these future research directions, the scientific community can unlock the full potential of 1,3-Propanediol Dicarbamate and other dicarbamates, leading to the development of advanced materials and more sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-propanediol dicarbamate derivatives, and how are they characterized?

  • Methodology :

  • Carbamate functionalization : React 1,3-propanediol with isocyanate derivatives (e.g., phenyl isocyanate) under anhydrous conditions, using catalysts like dibutyltin dilaurate (DBTDL) to form dicarbamates .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural elucidation (e.g., 1^1H/13^{13}C-NMR to confirm carbamate bond formation) and high-performance liquid chromatography (HPLC) with UV detection for purity analysis .
  • Example : Meprobamate synthesis involves 2-methyl-2-propyl-1,3-propanediol reacting with carbamoyl chloride in a two-step process, followed by recrystallization for purification .

Q. Which analytical techniques are recommended for quantifying 1,3-propanediol dicarbamate in complex mixtures?

  • Methodology :

  • Gas chromatography (GC) : Use a polar capillary column (e.g., DB-WAX) with flame ionization detection (FID). Calibrate with internal standards (e.g., n-decane) to achieve relative standard deviations <3.21% .
  • Liquid chromatography-mass spectrometry (LC-MS) : Optimize electrospray ionization (ESI) in positive ion mode for trace analysis in biological matrices .
  • Validation : Perform spike-and-recovery experiments to validate accuracy in fermentation broths or synthetic mixtures .

Advanced Research Questions

Q. How can experimental design optimize the microbial production of 1,3-propanediol precursors for dicarbamate synthesis?

  • Methodology :

  • Factorial design : Screen variables (e.g., glycerol concentration, pH, temperature) using fractional factorial designs to identify significant factors. For Klebsiella pneumoniae, center-point replicates (n=5) reduce experimental error and enable ANOVA (p<0.05) .
  • Response surface methodology (RSM) : Optimize co-fermentation parameters (e.g., glycerol/glucose ratios) to maximize 1,3-propanediol yield. Alkali-resistant strains like K. pneumoniae ZH-1 achieve >80% yield under pH 8.5 .
  • Metabolic flux analysis : Use 13^{13}C-labeled substrates to trace glycerol assimilation pathways and identify bottlenecks in Clostridium perfringens .

Q. What thermodynamic models are suitable for purifying 1,3-propanediol from fermentation broths?

  • Methodology :

  • NRTL model : Regress binary interaction parameters for water/1,3-propanediol/glycerol systems using Aspen Plus®. Simulate distillation columns to achieve 99.5% purity with two stages: (1) Water removal (theoretical oxygen demand ≤10 gO2_2/L), (2) High-purity PDO recovery .
  • Vapor-liquid equilibrium (VLE) validation : Compare simulated data with experimental VLE for ternary mixtures (e.g., ethanol-water-PDO) to calibrate model accuracy .

Q. How can researchers resolve discrepancies in catalytic efficiency data for 1,3-propanediol hydrogenation?

  • Methodology :

  • Parameter normalization : Report catalytic activity as turnover frequency (TOF, mol·gcat1_{\text{cat}}^{-1}·h1^{-1}) to account for variations in catalyst loading. For Ni/SiO2_2, TOF ranges from 0.8–1.2 h1^{-1} at 50–70°C .
  • Controlled benchmarking : Replicate studies under standardized conditions (e.g., 7.0 MPa H2_2, LHSV 2.25 h1^{-1}) to isolate temperature/pressure effects .
  • Surface characterization : Use X-ray photoelectron spectroscopy (XPS) to compare active site densities (e.g., Ni0^0 vs. NiO) across catalysts .

Q. What are the challenges in metabolic engineering for enhancing 1,3-propanediol dicarbamate biosynthesis?

  • Methodology :

  • Pathway modularity : Engineer E. coli with glycerol dehydratase (DhaB) and 1,3-propanediol oxidoreductase (DhaT) in modular operons. Use CRISPR-Cas9 to knockout competing pathways (e.g., lactate dehydrogenase) .
  • Toxicity mitigation : Overexpress stress-response genes (e.g., groEL) to counteract PDO cytotoxicity (>100 g/L) in Clostridium spp. .
  • Co-factor balancing : Optimize NADH/NAD+ ratios via heterologous expression of NADH oxidase to sustain redox equilibrium .

Data Contradiction Analysis

Q. How should conflicting reports on microbial 1,3-propanediol tolerance be addressed?

  • Methodology :

  • Strain-specific profiling : Compare transcriptomic data (RNA-seq) of K. pneumoniae (tolerant up to 80 g/L) vs. C. butyricum (inhibited at 50 g/L) to identify stress-response genes .
  • Chemostat validation : Conduct continuous fermentation at dilution rates (D=0.1–0.3 h1^{-1}) to assess long-term tolerance under substrate-limiting conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.